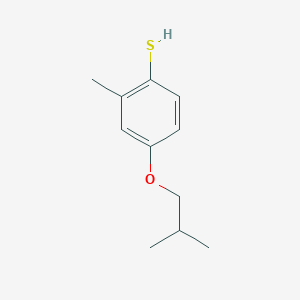

4-iso-Butoxy-2-methylthiophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-iso-Butoxy-2-methylthiophenol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.3091 . It belongs to the class of thiophenols, which are known for their significant roles in biological systems and as intermediates in the synthesis of various organic substances . Thiophenols, including this compound, are utilized in the production of dyes, pharmaceuticals, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-iso-Butoxy-2-methylthiophenol, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for similar compounds involve reacting m-cresol and thiocyanate under the action of a catalyst to obtain an intermediate product, which is then further reacted with halogenated isopropane under alkaline conditions . This method avoids the use of toxic reagents and generates minimal acidic wastewater, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-2-methylthiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenols .

Scientific Research Applications

4-iso-Butoxy-2-methylthiophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-2-methylthiophenol involves its interaction with biological molecules. Thiophenols can act as electrophiles, reacting with nucleophilic sites in proteins and other biomolecules . This interaction can lead to the disruption of normal cellular functions, contributing to their toxic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophenols such as 4-methylthiophenol and 4-isopropoxy-2-methylthiophenol .

Uniqueness

4-iso-Butoxy-2-methylthiophenol is unique due to its specific butoxy and methyl substitutions, which can influence its reactivity and biological activity compared to other thiophenols .

Biological Activity

4-iso-Butoxy-2-methylthiophenol is an organic compound belonging to the thiophenol class, characterized by a thiol group (-SH) attached to a thiophene ring. Its unique structure, featuring an iso-butoxy group and a methyl group, contributes to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Iso-butoxy Group : Enhances lipophilicity and solubility in organic solvents.

- Methyl Group : Influences reactivity and biological interactions.

This compound exhibits biological activity primarily through its ability to interact with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with metal ions and other electrophilic centers, leading to the inhibition or modulation of enzyme activities. This interaction suggests potential roles in drug development, particularly as enzyme inhibitors.

Key Mechanisms:

- Electrophilic Reactions : The thiophenol can act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules.

- Covalent Bond Formation : The compound's thiol group allows for the formation of stable covalent bonds with target proteins, which may alter their function.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for further investigation in this area.

Biological Activity Data

Research indicates that this compound shows promise in various biological applications:

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. | |

| Enzyme Inhibition | Acts as an enzyme inhibitor by forming covalent bonds with target enzymes. | |

| Receptor Modulation | May modulate receptor activity through interactions with biological macromolecules. |

Case Studies

- Antimicrobial Properties : A study demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial membrane integrity and inhibition of cellular respiration.

- Enzyme Inhibition : In vitro assays indicated that the compound effectively inhibited the activity of certain cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophenols based on structural features and biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Thiophenol | Lacks iso-butoxy group; less lipophilic | Weaker enzyme inhibition |

| 4-Methylthiophenol | Contains methyl group instead of iso-butoxy | Moderate antimicrobial activity |

| 2-Butoxythiophenol | Similar structure but has a butoxy group | Lower hydrophobicity |

The presence of the iso-butoxy group in this compound significantly enhances its solubility in organic solvents and its interaction capabilities within hydrophobic environments, making it particularly valuable for various applications.

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

2-methyl-4-(2-methylpropoxy)benzenethiol |

InChI |

InChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3 |

InChI Key |

KYTQMFPMXPQLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(C)C)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.